(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol
Overview
Description
(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Mechanism of Action
Phenylpyrazoles are a class of organic compounds that contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . They have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Phenylpyrazoles possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This has created interest among researchers to synthesize a variety of phenylpyrazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the pyrazole aldehyde to the corresponding alcohol using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can undergo reduction to form dihydropyrazoles.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents or halogenating agents.
Major Products Formed
Oxidation: Formation of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 3-(4-fluorophenyl)-1,2-dihydro-1H-pyrazol-5-ylmethanol.
Substitution: Formation of various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole with similar structural features.
3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-ylmethanol: A closely related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNBRTFSCVVDMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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